ANTHRACENE-2,6-DIOL

Description

Contextualization within Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Anthracene (B1667546), a three-ring PAH, serves as the parent structure for a vast array of derivatives with diverse applications. beilstein-journals.orgwikipedia.org PAHs are known for their unique electronic and photophysical properties, stemming from their extended π-conjugated systems. beilstein-journals.org The introduction of functional groups, such as hydroxyl (-OH) groups, onto the anthracene core significantly modifies these properties, opening up new avenues for research and application. Anthracene-2,6-diol, with its two hydroxyl groups positioned on the outer rings of the anthracene scaffold, is a prime example of how functionalization can impart new and valuable characteristics to a fundamental PAH structure. These hydroxyl groups can act as sites for further chemical modification, influencing the molecule's reactivity, solubility, and self-assembly behavior.

Structural Characteristics and Their Implications for Research Focus

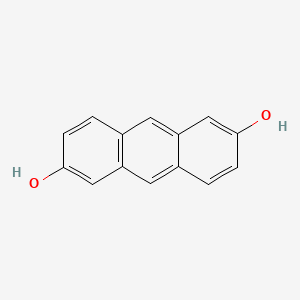

The chemical structure of this compound is defined by a central anthracene core with two hydroxyl groups attached at the 2 and 6 positions. guidechem.com This specific substitution pattern has profound implications for its chemical behavior and research applications. The planar, aromatic nature of the anthracene backbone, combined with the electron-donating hydroxyl groups, creates a molecule with a distinct electronic profile. This structure facilitates its use in the development of organic semiconductors and other electronic materials. alfa-industry.com The hydroxyl groups also allow for the formation of hydrogen bonds, which can direct the self-assembly of molecules into well-ordered structures, a crucial aspect in the design of functional materials.

Key Structural and Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₂ guidechem.com |

| Molecular Weight | 210.23 g/mol guidechem.comcymitquimica.com |

| Appearance | Light yellow to brown powder or crystals guidechem.comalfa-industry.com |

| Melting Point | >300°C chemicalbook.com |

| Hydrogen Bond Donor Count | 2 guidechem.com |

| Hydrogen Bond Acceptor Count | 2 guidechem.com |

| Topological Polar Surface Area | 40.5 Ų guidechem.com |

Historical Overview of this compound Research Evolution

While the parent compound, anthracene, has been a subject of scientific inquiry for over a century, dedicated research into its dihydroxylated derivatives like this compound is a more recent development. wikipedia.org Early studies on anthracene derivatives often focused on their synthesis and basic characterization. beilstein-journals.org The evolution of research on this compound has been closely tied to the advancements in materials science and organic electronics. A significant milestone in its synthesis involves the reduction of the corresponding anthraquinone (B42736), which protects the reactive 9 and 10 positions and allows for substitution on the outer rings. beilstein-journals.org More recent synthetic strategies have focused on methods like the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to create a variety of 2,6-disubstituted anthracenes. mdpi.com Over the past few decades, researchers have increasingly recognized the potential of 2,6-functionalized anthracenes, leading to the synthesis and characterization of hundreds of derivatives. mdpi.com

Contemporary Significance and Emerging Research Frontiers

The contemporary significance of this compound lies in its role as a precursor for a wide range of advanced materials. Its derivatives are being actively investigated for their applications in several cutting-edge fields:

Organic Electronics: Anthracene derivatives, including those synthesized from this compound, show significant promise in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgalfa-industry.comgoogle.com The ability to tune their electronic properties through chemical modification is a key advantage in this area. mdpi.com For instance, 2,6-diphenyl anthracene (2,6-DPA), a derivative, has demonstrated high charge carrier mobilities, making it a strong candidate for high-performance organic semiconductors. alfa-industry.commdpi.com

Materials Science: The planar structure and electron-rich nature of this compound make it a valuable component in the construction of novel materials like covalent organic frameworks (COFs). Its ability to form polymers, such as poly(anthracene-2,6-diyl), further expands its utility in materials science. rsc.org

Supramolecular Chemistry: The hydroxyl groups of this compound enable the formation of phosphacyclophanes through reactions with phosphorous acid triamides. tandfonline.comtandfonline.comresearchgate.net These macrocyclic compounds have unique structural features and potential applications in host-guest chemistry and catalysis.

Photochemistry: The anthracene core is known for its interesting photochemical properties, including the ability to undergo [4+4] photodimerization. researchgate.net Research into the photodimerization of anthracene derivatives, such as anthracene-2,6-dicarboxylic acid, is an active area of investigation, with potential applications in creating new photoresponsive materials. rsc.org

Structure

3D Structure

Propriétés

IUPAC Name |

anthracene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBHFHMVEOHFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541545 | |

| Record name | Anthracene-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101488-73-7 | |

| Record name | Anthracene-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Anthracene 2,6 Diol

Established Synthetic Pathways to Anthracene-2,6-diol

The more traditional and straightforward routes to this compound primarily involve the chemical modification of readily available precursors, such as anthraquinone (B42736) derivatives. These methods are valued for their reliability and are often the first choice for obtaining this compound.

Reduction-Based Syntheses

One of the most common and direct methods for the synthesis of this compound is the reduction of its corresponding anthraquinone, 2,6-dihydroxy-9,10-anthraquinone, also known as anthraflavic acid. researchgate.netbeilstein-journals.org This precursor is commercially available and provides a straightforward route to the desired anthracene (B1667546) core. The reduction effectively removes the two ketone groups at the 9 and 10 positions, leading to the fully aromatic anthracene system.

A frequently employed method involves the use of sodium borohydride (B1222165) (NaBH₄) in an aqueous solution of sodium carbonate. researchgate.netacs.org This reaction is typically carried out under an inert atmosphere, such as argon, at room temperature overnight to yield this compound. researchgate.netacs.org Another established reductive system for anthraquinones utilizes zinc powder in the presence of a base like pyridine (B92270) or sodium hydroxide. beilstein-journals.org While this has been demonstrated for producing 2,6-dialkoxyanthracenes from the corresponding dialkoxyanthraquinones with yields ranging from 50-87%, the principle is applicable to the dihydroxy analogue. beilstein-journals.orgCurrent time information in Bangalore, IN.

| Precursor | Reagents and Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 2,6-Dihydroxy-9,10-anthraquinone | NaBH₄, 1 M Na₂CO₃ solution, Argon, Room Temperature, overnight | This compound | High | researchgate.netacs.org |

| 2,6-Dialkoxyanthraquinone | Zinc powder, Pyridine or NaOH | 2,6-Dialkoxyanthracene | 50-87% | beilstein-journals.orgCurrent time information in Bangalore, IN. |

Cyclization and Condensation Reactions

The formation of the tricyclic anthracene skeleton through cyclization and condensation reactions represents a fundamental approach in organic synthesis. These reactions build the core structure from smaller, less complex molecules. While often requiring multiple steps, they offer versatility in introducing various substituents.

A common strategy involves the Diels-Alder reaction, a powerful [4+2] cycloaddition, to construct the central ring of the anthracene system. acs.org For instance, substituted 2-pyrones can react with dienophiles to create bicyclic intermediates that, after a series of transformations, can lead to the anthraquinone framework. researchgate.net The synthesis of anthraquinone natural products has been achieved using the Diels-Alder reaction of 6-methoxy-2-pyrone. researchgate.net The resulting substituted anthraquinone can then be reduced, as described in the previous section, to yield the corresponding anthracene diol.

Another powerful technique is the [2+2+2] cycloaddition of alkynes. beilstein-journals.org Cobalt-catalyzed cyclotrimerization of diynes with alkynes can produce the anthracene ring system. beilstein-journals.org By choosing appropriately substituted starting materials, it is possible to construct the 2,6-disubstituted anthracene core. For example, a cobalt-catalyzed cyclotrimerization of bis(propargyl)benzenes with bis(trimethylsilyl)acetylene (B126346) has been used to create a precursor that, after halogenation and oxidation, yields 2,3,6,7-halogenated anthracenes. beilstein-journals.org While not directly yielding the 2,6-diol, this demonstrates the power of cyclization to build the specific substitution pattern.

Advanced Strategies for Regioselective Synthesis

Achieving regioselectivity, the control of substituent placement on the aromatic rings, is a significant challenge in the synthesis of specific anthracene isomers like this compound. Advanced synthetic strategies, often employing metal catalysts, have been developed to address this challenge.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the regioselective synthesis of complex aromatic compounds. eie.grsioc-journal.cnresearchgate.net These reactions allow for the precise formation of carbon-carbon bonds. The synthesis of 2,6-disubstituted anthracenes has been reported for applications in liquid crystals, showcasing the utility of these methods for this specific substitution pattern. researchgate.net

One prominent example is the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. rsc.org To synthesize a 2,6-disubstituted anthracene, one could start with a 2,6-dihaloanthracene precursor. For instance, the synthesis of poly(anthracene-2,6-diyl) utilizes a Diels-Alder adduct of 2,6-dibromoanthracene (B67020) in organometallic coupling reactions. beilstein-journals.org This highlights the availability and utility of 2,6-dibromoanthracene as a key precursor for introducing substituents at the 2 and 6 positions. The bromo groups can then be transformed into hydroxyl groups, potentially through a metal-catalyzed C-O coupling reaction or a nucleophilic substitution followed by deprotection.

| Precursor | Coupling Reaction | Potential Product | Reference |

|---|---|---|---|

| 2,6-Dibromoanthracene | Suzuki-Miyaura Coupling | 2,6-Diaryl- or 2,6-Dialkylanthracene | beilstein-journals.org |

| 2,6-Anthracenediboronic acid or ester | Suzuki-Miyaura Coupling | 2,6-Diaryl- or 2,6-Dialkylanthracene | rsc.org |

Friedel-Crafts Derived Methods

The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. thieme.de In the context of this compound synthesis, Friedel-Crafts acylation is particularly relevant for constructing the precursor 2,6-dihydroxy-9,10-anthraquinone. thieme.de This typically involves a two-step process where a substituted benzene (B151609) derivative reacts with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, like aluminum chloride, followed by a ring-closing condensation. thieme.de

The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the starting benzene ring. To achieve the 2,6-substitution pattern, one would need to start with a para-disubstituted benzene where one substituent is an activating group (like a hydroxyl or methoxy (B1213986) group) and the other is a deactivating but ortho-, para-directing group. More advanced one-pot relay processes have been developed, such as a palladium-catalyzed intermolecular direct acylation followed by an intramolecular Friedel-Crafts cyclization to produce substituted anthraquinones. researchgate.net

Multi-step Reaction Sequences

The synthesis of this compound from simple starting materials often necessitates a multi-step reaction sequence that combines several of the aforementioned methodologies. A logical and documented approach begins with the construction of the 2,6-disubstituted anthraquinone precursor, followed by its reduction.

A plausible multi-step synthesis could be:

Friedel-Crafts Acylation: Reaction of a suitably substituted benzene derivative with phthalic anhydride to form a 2-benzoylbenzoic acid derivative. acs.org

Intramolecular Cyclization: Acid-catalyzed cyclization of the 2-benzoylbenzoic acid derivative to yield the 2,6-disubstituted-9,10-anthraquinone. beilstein-journals.org The regiochemistry at this stage is critical and depends on the starting materials.

Reduction: The final step involves the reduction of the anthraquinone to the desired this compound using a reducing agent such as sodium borohydride. researchgate.netacs.org

Alternatively, a sequence starting with a Diels-Alder reaction to form the central ring, followed by aromatization and functional group manipulation to install the hydroxyl groups at the 2 and 6 positions, represents another viable multi-step pathway.

Preparation of Functionalized this compound Intermediates

The functionalization of the this compound core is a critical step in tailoring its chemical and physical properties for various applications. Researchers have developed several methodologies to introduce a range of functional groups onto the anthracene skeleton, starting from this compound or its precursors. These methods include oxidation, halogenation, and phosphorylation, leading to key intermediates for the synthesis of more complex molecules.

A common precursor for this compound itself is 2,6-dihydroxy-9,10-anthraquinone. The reduction of this anthraquinone is an efficient route to obtaining the diol. For instance, a method reported by Guo et al. and utilized by other researchers involves the reduction of 2,6-dihydroxy-9,10-anthraquinone using sodium borohydride (NaBH₄) in a 1 M sodium carbonate (Na₂CO₃) solution under an argon atmosphere, which proceeds overnight at room temperature to yield this compound in high yields (around 86-88%). tandfonline.comresearchgate.net

Oxidation to Anthracenetetrone

One significant functionalization of this compound is its oxidation to 1,2,5,6-anthracenetetrone. This conversion creates a building block for π-conjugated small molecules and polymers. The oxidation is effectively carried out using benzeneseleninic acid anhydride in dry tetrahydrofuran (B95107) (THF) under an argon atmosphere. The reaction is typically heated to 50 °C for 3 hours. tandfonline.comresearchgate.net This method is noted for its superiority over other oxidation reactions for this specific transformation. researchgate.net

Table 1: Oxidation of this compound

| Precursor | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | Benzeneseleninic acid anhydride | Dry THF | 50 °C, 3 h, under Argon | 1,2,5,6-Anthracenetetrone | tandfonline.com, researchgate.net |

Halogenation of this compound and its Derivatives

The direct halogenation of the this compound system allows for the introduction of bromine and chlorine atoms at specific positions, which is determined by the nature of the substrate (the free diol or its protected derivatives). rsc.org

When this compound is brominated directly in acetic acid, substitution occurs at the 1,5-positions. However, if the hydroxyl groups are first protected, the regioselectivity of the halogenation changes. The diacetate derivative of this compound undergoes bromination exclusively at the 9,10-positions. Similarly, 9,10-dichlorination can be achieved with the diacetate. If only one molar equivalent of the halogen is used, substitution occurs only at the 9-position. rsc.org The position of the newly introduced halogens can be confirmed by spectroscopic analysis and by oxidizing the products to the corresponding anthraquinones. rsc.org

Table 2: Halogenation of this compound Derivatives

| Substrate | Reagent | Solvent | Position of Substitution | Product | Reference |

|---|---|---|---|---|---|

| This compound | Bromine | Acetic Acid | 1,5- | 1,5-Dibromothis compound | rsc.org |

| This compound diacetate | Bromine | Acetic Acid | 9,10- | 9,10-Dibromothis compound diacetate | rsc.org |

| This compound diacetate | Chlorine | Not specified | 9,10- | 9,10-Dichlorothis compound diacetate | rsc.org |

Phosphorylation of this compound

Functionalized intermediates can also be prepared through phosphorylation. The reaction of this compound with phosphorous acid triamides has been studied to synthesize phosphacyclophanes, a class of organophosphorus compounds. tandfonline.comresearchgate.net In a direct synthesis, this compound is reacted with hexaethyl phosphorous triamide in acetonitrile (B52724) at room temperature. The reaction proceeds over 5 hours, and after 24 hours, an oily product is formed which can be isolated and dried. tandfonline.com

Table 3: Phosphorylation of this compound

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Hexaethyl phosphorous triamide | Acetonitrile | Room Temperature, 5h | Phosphacyclophane derivative | 52% | tandfonline.com |

These synthetic methodologies provide access to a variety of functionalized this compound intermediates, paving the way for the construction of advanced materials and complex molecular architectures.

Derivatization and Chemical Transformations of Anthracene 2,6 Diol

Modification at Hydroxyl Positions

The hydroxyl groups of anthracene-2,6-diol are primary sites for chemical modification, allowing for the introduction of a wide range of functional groups through reactions such as etherification, esterification, and phosphorylation.

Etherification of the hydroxyl groups on the this compound scaffold is a common strategy to enhance solubility and modify electronic properties. A standard method for achieving this is the Williamson ether synthesis. For instance, derivatives of 2,6-dihydroxyanthraquinone (B191064), a close relative and precursor to this compound, have been synthesized by reacting them with various alkyl halides in the presence of a base. A one-step Williamson etherification has been used to create PEGylated anthraquinone (B42736) isomers, including a 2,6-substituted derivative, by reacting the corresponding dihydroxyanthraquinone with 2-(2-(2-hydroxyethoxy)ethoxy)ethanol. harvard.edu This approach enhances water miscibility, which is crucial for applications like aqueous redox flow batteries. harvard.edu

While direct etherification examples for this compound are not extensively documented in the provided results, the synthesis of 9-alkoxyanthracenes from related anthracene (B1667546) precursors is well-established. For example, acid-catalyzed transetherification of trans-9,10-dihydro-9,10-dimethoxyanthracene with various alcohols, including diols like triethylene glycol, yields the corresponding 9-alkoxyanthracene derivatives. thieme-connect.de This suggests that similar strategies could be applied to this compound to produce dialkoxy derivatives.

Table 1: Examples of Etherification Reactions on Anthracene Analogs

| Anthracene Precursor | Reagent | Product | Application Context |

|---|---|---|---|

| 2,6-Dihydroxyanthraquinone | 2-(2-(2-Hydroxyethoxy)ethoxy)ethanol | 2,6-bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)anthracene-9,10-dione | Aqueous redox flow batteries harvard.edu |

Esterification is another key transformation for modifying the hydroxyl groups of this compound. This can be achieved by reacting the diol with acylating agents such as acid anhydrides or acyl chlorides. For example, cembratriene-4,6-diol derivatives, which also contain a diol functionality, have been acylated using acetic anhydride (B1165640), propionic anhydride, and benzoic anhydride to form the corresponding esters. tandfonline.com A common route to access substituted anthracenes is through the reduction of their corresponding anthraquinones. For example, 2,6-dialkoxyanthraquinones can be reduced to form 2,6-dialkoxyanthracenes. beilstein-journals.org Similarly, 9,10-diacetoxyanthracenes are synthesized from the corresponding anthraquinones via a single-step reduction. beilstein-journals.org This methodology implies that this compound could be readily converted to anthracene-2,6-diyl diacetate.

Table 2: Examples of Esterification on Diol-Containing Compounds and Anthracene Precursors

| Starting Compound | Reagent | Product | Reference |

|---|---|---|---|

| α-Cembratriene-4,6-diol | Acetic anhydride | 6-acetoxy-cembratriene-4-ol | tandfonline.com |

| 2,6-Dialkoxyanthraquinone | Zinc/NaOH | 2,6-Dialkoxyanthracene | beilstein-journals.org |

The phosphorylation of anthracene phenols is an area of growing interest, particularly for creating novel phosphacyclophanes. Research has shown that 2,6-dihydroxyanthracene (this compound) reacts with hexaethyl phosphorous triamide in a 1:2 molar ratio to yield a bisamidophosphite derivative. tandfonline.com This reaction underscores the potential to introduce phosphorus-containing moieties at the hydroxyl positions, opening avenues for new materials with unique electronic and coordination properties. tandfonline.comresearchgate.net

Furthermore, a general and efficient one-pot method for phosphorylating alcohols using phosphoric acid activated by trichloroacetonitrile (B146778) has been described. plos.org This method was successfully used to attach a radioactive phosphorus-32 (B80044) label to an anthracene diene substrate for studying reaction kinetics. plos.org This technique could be readily adapted for the phosphorylation of this compound.

Table 3: Phosphorylation of this compound | Reagent | Product Type | Significance | Reference | | --- | --- | --- | --- | | Hexaethyl phosphorous triamide | Bisamidophosphite | Synthesis of phosphacyclophanes tandfonline.com | | Phosphoric acid / Trichloroacetonitrile | Diphosphate ester | General method for labeling and derivatization plos.org |

Esterification Reactions

Carbon-Carbon Bond Forming Reactions

Beyond modification at the hydroxyl sites, the anthracene skeleton itself can participate in carbon-carbon bond-forming reactions. These transformations typically require prior functionalization of the anthracene core, often by converting the hydroxyl groups into better leaving groups (like triflates) for cross-coupling or by utilizing the inherent reactivity of the anthracene π-system in cycloadditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating C-C bonds. To make the 2,6-positions of anthracene reactive for such coupling, this compound would first need to be converted to a derivative with suitable leaving groups, such as bromides or triflates. For example, 2,6-dibromoanthracene (B67020) is a common starting material for synthesizing 2,6-disubstituted anthracenes. It undergoes Suzuki-Miyaura coupling with various arylboronic acids using a palladium catalyst to yield products like 2,6-bis(2-fluorophenyl)anthracene. nih.gov

Similarly, Suzuki-Miyaura coupling reactions are employed in multi-step syntheses of complex anthracene derivatives, highlighting the versatility of this approach for building intricate molecular architectures based on the anthracene scaffold. beilstein-journals.orgbeilstein-journals.org

Table 4: Suzuki-Miyaura Cross-Coupling for Synthesis of 2,6-Disubstituted Anthracenes

| Anthracene Substrate | Coupling Partner | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2,6-Dibromoanthracene | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ | 2,6-bis(2-fluorophenyl)anthracene | nih.gov |

The anthracene core is an excellent diene for Diels-Alder [4+2] cycloaddition reactions across its 9 and 10 positions. This reactivity has been exploited to modify polymers containing 2,6-anthracenedicarboxylate units. researchgate.net These polymers undergo addition reactions with electron-deficient alkenes, such as maleimides. researchgate.net Anthracene and its derivatives can also undergo a [4+4] photocycloaddition, forming a dimer upon irradiation with UV light. mdpi.comresearchgate.netresearchgate.net This photoreaction is a key step in creating cross-linked polymers and photosensitive materials. researchgate.net For instance, poly(ethylene terephthalate-co-2,6-anthracenedicarboxylate) can be cross-linked through the photodimerization of its anthracene units. researchgate.net The efficiency of this reaction is highly dependent on the alignment of the anthracene moieties in the material. researchgate.net An enantioselective [4+4] photodimerization of anthracene-2,6-dicarboxylic acid has also been achieved using a chiral template. rsc.org

Table 5: Cycloaddition Reactions of the Anthracene Core | Reaction Type | Reactant(s) | Product Type | Application | Reference | | --- | --- | --- | --- | --- | | [4+2] Diels-Alder | Anthracene unit + Maleimide | Diels-Alder adduct | Polymer modification researchgate.net | | [4+4] Photocycloaddition | Two anthracene units | Anthracene dimer | Polymer cross-linking researchgate.net | | Enantioselective [4+4] Photocycloaddition | Anthracene-2,6-dicarboxylic acid + Chiral template | Chiral anthracene dimer | Asymmetric synthesis rsc.org |

Cross-Coupling Reactions

Preparation of Extended Conjugated Systems and Oligomers

The synthesis of well-defined, extended conjugated systems and oligomers based on the anthracene-2,6-diyl scaffold is primarily achieved through modern cross-coupling methodologies. These reactions enable the precise connection of anthracene units to other aromatic moieties, leading to materials with tailored electronic and photophysical properties. A crucial prerequisite for these syntheses is the preparation of suitably functionalized anthracene precursors, most notably 2,6-dibromoanthracene.

The synthetic route to 2,6-dibromoanthracene often begins not with the diol, but with 2,6-diaminoanthraquinone (B87147). This starting material undergoes a Sandmeyer reaction , a versatile method for converting amino groups into a wide range of functionalities. nih.govresearchgate.net To obtain the dibromo derivative, 2,6-diaminoanthraquinone is treated with reagents like tert-butyl nitrite (B80452) and copper(II) bromide in acetonitrile (B52724), which converts both amino groups into bromides, yielding 2,6-dibromoanthraquinone (B1313628) with high efficiency. nih.govchemicalbook.com The quinone is subsequently reduced to the aromatic anthracene core. For instance, refluxing 2,6-dibromoanthraquinone with hydriodic acid and hypophosphorous acid in acetic acid effectively removes the carbonyl groups to yield 2,6-dibromoanthracene.

With 2,6-dibromoanthracene in hand, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction , are employed to construct extended oligomeric structures. This reaction couples the dibromoanthracene with various arylboronic acids. For example, reacting 2,6-dibromoanthracene with fluorinated phenylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ yields a series of 2,6-di(fluorophenyl)anthracene derivatives. mdpi.com These reactions demonstrate how the anthracene core can be systematically extended, influencing the material's electronic properties, such as transitioning from p-type to n-type behavior in organic thin-film transistors (OTFTs). mdpi.com

| Entry | Arylboronic Acid | Product | Reaction Conditions | Reference |

| 1 | 2-Fluorophenylboronic acid | 2,6-bis(2-Fluorophenyl)anthracene | Pd(PPh₃)₄, K₂CO₃, NMP/H₂O, 90°C | mdpi.com |

| 2 | 3-Fluorophenylboronic acid | 2,6-bis(3-Fluorophenyl)anthracene | Pd(PPh₃)₄, K₂CO₃, NMP/H₂O, 90°C | mdpi.com |

| 3 | 4-Fluorophenylboronic acid | 2,6-bis(4-Fluorophenyl)anthracene | Pd(PPh₃)₄, K₂CO₃, NMP/H₂O, 90°C | mdpi.com |

| 4 | Phenylboronic acid | 2,6-Diphenylanthracene | Pd(0) catalyst | rsc.org |

This table presents examples of Suzuki-Miyaura cross-coupling reactions used to synthesize 2,6-diarylanthracene oligomers.

The concept of using diol-containing anthracenes as intermediates is also evident in the synthesis of highly complex systems like graphene nanoribbons. In one approach, the synthesis of a 2,7-dibromo-9,9′-bianthryl precursor involved the demethylation of a dimethoxy intermediate to form the corresponding diol. This diol was then converted to a more reactive bistriflate, which subsequently underwent a palladium-catalyzed reaction to yield the final dibromo precursor for on-surface polymerization. acs.org This multi-step synthesis highlights the strategic importance of the diol functionality as a handle for further chemical transformation.

Synthesis of this compound Containing Macromolecular Precursors

This compound and its derivatives are instrumental in the synthesis of macromolecular precursors, particularly polyesters and other polymers that incorporate the rigid anthracene unit into their backbone. These polymers can be designed for thermal stability or to possess reactive sites for post-polymerization modification.

A key monomer for this purpose is dimethyl 2,6-anthracenedicarboxylate . This thermally stable monomer is readily incorporated into polyesters via polycondensation reactions with various aliphatic diols. researchgate.netresearchgate.net The resulting poly(alkylene 2,6-anthracenedicarboxylate)s exhibit properties that are highly dependent on the length of the aliphatic diol chain. While polymers made with short diols like ethylene (B1197577) glycol or 1,4-butanediol (B3395766) are often infusible and insoluble, using diols with seven or more carbon atoms leads to the formation of tractable, thermoplastic polyesters with high glass transition (Tg) and melting points (Tm) compared to their terephthalate (B1205515) or naphthalate counterparts. researchgate.net

| Aliphatic Diol | Polymer Name | Polymer Properties | Reference |

| Ethylene glycol | P2A | Infusible, insoluble | researchgate.net |

| 1,4-Butanediol | P4A | Insoluble | researchgate.net |

| 1,6-Hexanediol | P6A | Insoluble | researchgate.net |

| 1,7-Heptanediol | P7A | Thermoplastic, Tg = 105°C, Tm = 255°C | researchgate.net |

| 1,10-Decanediol | P10A | Thermoplastic, Tg = 75°C, Tm = 210°C | researchgate.net |

This table summarizes the properties of poly(alkylene 2,6-anthracenedicarboxylate)s prepared from dimethyl 2,6-anthracenedicarboxylate and various diols.

These anthracene-containing polyesters are themselves valuable macromolecular precursors. The anthracene unit within the polymer backbone retains its intrinsic reactivity, allowing for post-polymerization modifications. Two primary reactions are exploited for this purpose:

Diels-Alder Reaction : The anthracene moiety can act as a diene and react with dienophiles like N-substituted maleimides. This [4+2] cycloaddition can be used to graft side chains onto the polymer backbone or to cross-link polymer chains, thereby modifying the material's properties, such as solubility or thermal stability. researchgate.net

Photochemical [4+4] Cycloaddition : Upon irradiation with UV light (e.g., at 350 nm), the anthracene units can undergo a [4+4] cycloaddition to form face-to-face dimers. This photoreaction is a powerful tool for cross-linking the polymer chains, rendering the material insoluble and permanently altering its structure. researchgate.net

Another strategy for creating macromolecular precursors involves using the Diels-Alder adduct of 2,6-dibromoanthracene . These adducts are used to assemble precursor polymers, which are then subjected to organometallic coupling reactions to generate the final conjugated poly(anthracene-2,6-diyl). rsc.org This precursor approach facilitates the synthesis of otherwise intractable conjugated polymers.

Advanced Characterization Techniques and Spectroscopic Analysis

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, is fundamental to characterizing the conjugated π-system of anthracene-2,6-diol. The introduction of hydroxyl groups at the 2 and 6 positions significantly influences the electronic properties compared to the parent anthracene (B1667546) molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of anthracene derivatives is characterized by distinct vibronic bands arising from π–π* transitions within the aromatic core. For anthracene-diol derivatives incorporated into a polyurethane matrix, the spectrum clearly shows the typical four vibronic bands for the anthracene moiety, located at approximately 340, 360, 380, and 400 nm. cdnsciencepub.com The presence of these multiple, well-defined peaks is a hallmark of the anthracene electronic structure. researchgate.net

The hydroxyl substituents on the anthracene ring act as auxochromes, which can modulate the energy of these electronic transitions. In general, such electron-donating groups can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene. The specific absorption maxima for this compound are influenced by the solvent environment due to potential hydrogen bonding interactions.

Table 1: Representative UV-Vis Absorption Data for Anthracene Derivatives

| Compound/System | Absorption Maxima (λmax) [nm] | Source(s) |

|---|---|---|

| Anthracene-diol derivative in polyurethane | 340, 360, 380, 400 | cdnsciencepub.com |

This interactive table summarizes key absorption bands for anthracene-based structures. Click on entries for more details where available.

Photoluminescence (PL) and Fluorescence Spectroscopy

Upon excitation, this compound exhibits fluorescence, a property intrinsic to the anthracene core. The emission spectrum is typically a mirror image of the vibronic structure observed in the absorption spectrum. For related 2,6-disubstituted anthracene compounds, the emission spectra display a characteristic triple finger-shape. rsc.org A study of a new anthracene-based ligand in methanol (B129727) showed a primary emission band for the anthracene moiety centered at 419 nm when excited at 350 nm. scirp.org

The introduction of hydroxyl groups can alter the fluorescence quantum yield and emission wavelength. The polarity of the solvent can also play a significant role, potentially leading to shifts in the emission spectrum. For instance, some multi-hydroxylated anthracene derivatives show a strong reduction in fluorescence intensity in polar solvents due to effects like H-bonding-induced oligomerization.

Time-Resolved Fluorescence and Quenching Studies

Time-resolved fluorescence spectroscopy provides information on the lifetime of the excited state. For the parent anthracene molecule, fluorescence lifetimes are typically in the nanosecond range. Studies on various anthracene derivatives have been conducted to understand how substituents and the local environment affect these decay kinetics.

Fluorescence quenching studies are employed to investigate the interaction of the fluorophore with other molecules in its environment. The quenching of albumin fluorescence, for example, has been used to measure the interaction between proteins and various polycyclic aromatic hydrocarbons and their derivatives. In such studies, energy transfer from tryptophan residues in the protein to the bound ligand can result in a decrease in the protein's intrinsic fluorescence.

Vibrational Spectroscopies

Infrared (IR) Spectroscopy

Key expected IR absorption bands include:

O-H Stretching: A broad, strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups. The broadness is due to hydrogen bonding.

Aromatic C-H Stretching: Multiple weak to medium bands appearing just above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band typically found in the 1260-1000 cm⁻¹ region for phenols.

Out-of-Plane C-H Bending: Bands in the 700-900 cm⁻¹ region, which are indicative of the substitution pattern on the aromatic rings.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Phenolic) | 1260 - 1180 | Strong |

This interactive table outlines the principal infrared absorption frequencies anticipated for this compound based on its functional groups.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For the parent anthracene molecule, which has D₂h symmetry, there are 33 Raman-active normal modes. The most intense Raman lines for pure anthracene crystals are observed at approximately 395, 752, 1401, and 1556 cm⁻¹.

The introduction of the two hydroxyl groups in this compound lowers the molecular symmetry. This change can lead to shifts in the positions of the Raman bands and may cause modes that were previously Raman-inactive to become active. The spectrum would be dominated by in-plane skeletal vibrations of the fused ring system and vibrations associated with the C-O and O-H groups. The strong band around 1400 cm⁻¹ in anthracene, associated with a symmetric in-plane stretching mode, is expected to be present but potentially shifted in the diol derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, with its C2h symmetry, NMR provides a clear and relatively simple spectrum that confirms the substitution pattern.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons. Due to the molecule's symmetry, the eight aromatic protons are chemically equivalent in pairs, leading to a simplified spectrum. The hydroxyl groups at positions 2 and 6 deshield the adjacent protons (H-1, H-3, H-5, H-7) and influence the protons on the central ring (H-9, H-10).

The expected signals are for the protons at the C-1/C-5 positions, the C-3/C-7 positions, the C-4/C-8 positions, and the C-9/C-10 positions. The hydroxyl protons (2-OH and 6-OH) would appear as a singlet, the position of which is dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

(Note: These are estimated values based on the structure and data from analogous compounds. The solvent used is typically DMSO-d6 or CDCl3.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-5 | ~7.50 | d (doublet) | ~2.4 |

| H-3, H-7 | ~7.25 | dd (doublet of doublets) | ~9.0, 2.4 |

| H-4, H-8 | ~8.25 | d (doublet) | ~9.0 |

| H-9, H-10 | ~8.30-8.40 | s (singlet) | - |

| 2-OH, 6-OH | Variable | s (singlet) | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, the 14 carbon atoms give rise to only seven distinct signals in the spectrum. The carbons bearing the hydroxyl groups (C-2, C-6) are significantly deshielded and appear downfield. The quaternary carbons (C-4a, C-8a, C-9a, C-10a) also have characteristic chemical shifts.

As with ¹H NMR data, a publicly archived and assigned ¹³C NMR spectrum for this compound is elusive. However, analysis of its structure allows for the prediction of the number of signals and their approximate chemical shift regions based on standard values for substituted aromatic systems.

Table 2: Predicted ¹³C NMR Resonances for this compound (Note: Values are estimations based on structural analysis.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | ~155-160 |

| C-4a, C-8a | ~130-135 |

| C-9a, C-10a | ~125-130 |

| C-9, C-10 | ~124-128 |

| C-4, C-8 | ~123-127 |

| C-3, C-7 | ~118-122 |

| C-1, C-5 | ~105-110 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals (H-1, H-3, H-4, H-9) to their corresponding carbon signals (C-1, C-3, C-4, C-9).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). HMBC is crucial for identifying the connectivity between different parts of the molecule. For instance, long-range correlations from the hydroxyl protons to C-2/C-6 and C-1/C-3 would confirm the placement of the hydroxyl groups. Correlations from H-1 to C-2, C-3, and C-9a would help assign the quaternary carbons.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. In this compound, it would show a correlation between H-3 and H-4, and between H-1 and H-3 (if a small four-bond coupling exists), confirming their neighboring positions.

Carbon-13 NMR (¹³C NMR)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.organton-paar.com This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the position and intensity of these spots, the electron density map of the molecule can be calculated, revealing exact atomic positions, bond lengths, and bond angles.

For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its structure. It would confirm the planarity of the anthracene core and determine the orientation of the hydroxyl groups relative to the aromatic plane. Furthermore, it would reveal crucial information about the intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of adjacent molecules and π-π stacking interactions between the anthracene rings. These interactions govern the crystal packing and influence the material's bulk properties.

Despite the importance of such data, a search of the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule crystal structures, did not yield a published crystal structure for this compound (CAS 101488-73-7). cam.ac.uk While crystal structures for many other anthracene derivatives and dihydroxyanthraquinone isomers are available, the specific data for this compound remains to be reported in this database. tandfonline.comresearchgate.netnih.gov

Table 3: Hypothetical Crystallographic Data Table for this compound (Note: This table is illustrative of the data that would be obtained from an X-ray crystallography experiment. The values are not based on experimental results.)

| Parameter | Example Value |

| Chemical Formula | C₁₄H₁₀O₂ |

| Formula Weight | 210.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.0 |

| c (Å) | 10.2 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 501 |

| Z (molecules/unit cell) | 2 |

| Density (calculated) (g/cm³) | 1.39 |

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

The electronic structure of a molecule is paramount as it governs its reactivity, spectroscopic properties, and intermolecular interactions. For anthracene-2,6-diol, computational methods such as Density Functional Theory (DFT) and ab initio molecular orbital calculations are instrumental in elucidating these characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to its favorable balance of accuracy and computational cost. Studies on related dihydroxyanthraquinone isomers and substituted anthracenes provide a framework for understanding this compound. jscimedcentral.comacs.org

DFT calculations, commonly employing functionals like B3LYP, are used to map the electron density distribution across the molecule. jscimedcentral.combohrium.com The introduction of two hydroxyl (-OH) groups at the 2 and 6 positions significantly influences the electronic landscape of the anthracene (B1667546) core. These electron-donating groups increase the electron density on the aromatic rings, particularly at the ortho and para positions relative to the substituents. This altered distribution affects the molecule's electrostatic potential, highlighting regions susceptible to electrophilic or nucleophilic attack.

A key parameter derived from DFT is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For anthracene derivatives, substitution generally leads to a reduction in the HOMO-LUMO gap compared to the parent anthracene. researchgate.net The hydroxyl groups in this compound are expected to raise the energy of the HOMO more significantly than the LUMO, leading to a smaller energy gap. This suggests that this compound would be more reactive and more easily oxidized than unsubstituted anthracene. Theoretical studies on halogenated anthracenes have demonstrated how different substituents systematically alter these frontier orbital energies. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets in the Study of Anthracene Derivatives

| Computational Method | Typical Application | Reference |

|---|---|---|

| DFT (B3LYP/6-31G(d,p)) | Geometry Optimization, Vibrational Frequencies, Electronic Properties | jscimedcentral.comacs.org |

| DFT (M06-2X/6-311++G(d,p)) | Reaction Mechanisms, Transition State Analysis | researchgate.net |

| TD-DFT (B3LYP/6-311+G(d,p)) | UV-Vis and Fluorescence Spectra Prediction |

| DFT (CAM-B3LYP) | Long-Range Corrected Excitation Energies | rsc.org |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a high level of theory for electronic structure calculations, often used to benchmark DFT results. yu.edu.jo These methods have been applied to various anthracene derivatives to study properties like binding energies and electronic transitions. chem8.orglboro.ac.ukcdnsciencepub.com

For this compound, ab initio calculations can provide a more precise description of electron correlation effects, which are important in π-conjugated systems. These calculations can be used to refine the understanding of the electronic ground state and excited states. For instance, high-level ab initio calculations on substituted 9,10-dicyanoanthracenes have been used to supplement experimental data on their photophysical properties. lboro.ac.uk While computationally more demanding, methods like MP2 are valuable for obtaining accurate single-point energies for geometries optimized at the DFT level, yielding more reliable reaction and activation energies. yu.edu.jo

Density Functional Theory (DFT) Applications

Molecular Geometry Optimization and Conformational Analysis

Geometry optimization of anthracene derivatives is routinely performed using DFT methods, which have shown excellent agreement with experimental data where available. yu.edu.jotorun.pl For this compound, the core anthracene structure is expected to be largely planar. However, bulky substituents at the 9 and 10 positions are known to induce a "bent" or non-planar geometry. yu.edu.jo The hydroxyl groups at the 2 and 6 positions are not sufficiently bulky to cause significant distortion of the anthracene skeleton, so a planar conformation is the most likely minimum energy structure.

The primary conformational flexibility in this compound arises from the rotation of the two hydroxyl groups around the C-O bonds. Theoretical calculations can map the potential energy surface associated with the rotation of these groups to identify the most stable conformers. The orientation of the hydroxyl hydrogen atoms (either pointing towards or away from the center of the ring system) and the potential for intramolecular hydrogen bonding (though unlikely given the substitution pattern) can be assessed. Studies on propeller-shaped PAHs highlight the complex conformational landscapes that can exist in substituted aromatic systems, although the effects in this compound are expected to be much simpler. chemrxiv.orgchemrxiv.org

Prediction of Spectroscopic Signatures

Theoretical calculations are a powerful tool for predicting and interpreting various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) absorption spectra.

UV-Vis and Fluorescence Spectra: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths that correspond to UV-Vis absorption spectra. acs.org The method can predict the wavelength of maximum absorption (λmax). For this compound, the π-π* transitions of the anthracene core would be modulated by the hydroxyl substituents. These electron-donating groups are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted anthracene. mdpi.com Similarly, the emission spectra can be approximated by optimizing the geometry of the first excited state (S1). acs.org

Infrared (IR) Spectra: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. DFT calculations can predict the IR spectrum, which is characterized by absorption bands corresponding to specific vibrational modes (e.g., O-H stretching, C-O stretching, aromatic C-H bending). researchgate.net These theoretical spectra are invaluable for assigning experimental IR bands to specific molecular motions.

NMR Spectra: The gauge-including atomic orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.netacs.org The accuracy of these predictions allows for the assignment of complex NMR spectra and can even be used to distinguish between different isomers or conformers. For this compound, calculations would predict a unique set of chemical shifts for the non-equivalent protons and carbons, reflecting the C2h symmetry of the molecule.

Table 2: Predicted Spectroscopic Characteristics for this compound based on Theoretical Studies of Analogues

| Spectrum | Predicted Feature | Computational Method | Reference |

|---|---|---|---|

| UV-Vis | Bathochromic shift compared to anthracene | TD-DFT | mdpi.com |

| IR | Characteristic O-H and C-O stretching frequencies | DFT (e.g., B3LYP) | researchgate.net |

| ¹³C NMR | Unique chemical shifts for 7 distinct carbon atoms | DFT (GIAO) | researchgate.netacs.org |

| ¹H NMR | Unique chemical shifts for 4 distinct proton environments | DFT (GIAO) | researchgate.net |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a virtual laboratory to explore the detailed pathways of chemical reactions, identifying intermediates and transition states that are often transient and difficult to observe experimentally.

DFT calculations are widely used to map the potential energy surface of a reaction. nih.govdergipark.org.tr For this compound, potential reactions of interest include oxidation to the corresponding diquinone, electrophilic substitution, or reactions with radicals. nih.gov For example, a theoretical study on the reaction of anthracene with OH radicals has elucidated the complex temperature dependence and dominant reaction mechanisms (addition vs. H-abstraction). acs.org Similar studies could be applied to this compound to understand how the hydroxyl groups influence reactivity and product distribution.

A critical aspect of these studies is the location of transition states (TS), which are first-order saddle points on the potential energy surface. The energy difference between the reactants and the TS gives the activation energy, a key determinant of the reaction rate. eurjchem.comrdd.edu.iq Frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org Such analyses have been performed for Diels-Alder reactions and bond cleavage events in anthracene, providing deep mechanistic insights. researchgate.neteurjchem.comnih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for static properties and reaction pathways, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations can be employed to study its behavior in different environments. For instance, simulations in a box of water molecules can provide insights into its solvation structure and dynamics. acs.orgrsc.orgnih.gov Studies on other PAHs have used MD to investigate their partitioning and orientation at air-water interfaces or within lipid bilayers, which is relevant for understanding their environmental fate and bioavailability. rsc.orgnih.govxray.cz

MD simulations can also be used to explore the conformational dynamics of the molecule, such as the rotation of the hydroxyl groups, and to study aggregation behavior in solution. By observing the interactions and movements of this compound molecules over nanoseconds or longer, one can gain a deeper understanding of its macroscopic properties, such as solubility and self-assembly tendencies.

Photophysical and Photochemical Research Aspects

Excited State Formation and Decay Pathways

The transition to the triplet state is a key process in the photochemistry of many aromatic hydrocarbons. acs.org From the T₁ state, the molecule can undergo phosphorescence, a slower radiative process than fluorescence, or it can participate in various photochemical reactions. The presence of hydroxyl groups can affect the efficiency of intersystem crossing.

The excited state can also be quenched by other molecules in a process known as photoinduced electron transfer or energy transfer. okstate.edu Furthermore, the excited molecule can react with another ground-state molecule to form an excited-state complex called an excimer, which has its own distinct decay pathways, including a characteristic broad and red-shifted fluorescence emission. csic.es

Luminescence Quantum Yields and Lifetimes

The luminescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are highly sensitive to the molecular environment, including the polarity of the solvent.

While specific data for anthracene-2,6-diol is not extensively documented in the provided search results, data for related anthracene (B1667546) compounds can provide insights. For instance, the fluorescence quantum yield of anthracene in cyclohexane (B81311) is reported to be 0.36, while in ethanol, it is 0.27. omlc.org The introduction of substituents, such as hydroxyl groups, is known to alter these values. For example, a study on 9,10-diphenylanthracene (B110198) derivatives showed that different substituents strongly affect their photophysical properties, causing shifts in absorption and emission spectra. mdpi.com The fluorescence quantum yields and lifetimes for this compound are expected to be influenced by factors like solvent polarity and hydrogen bonding interactions involving the hydroxyl groups.

| Compound | Solvent | Fluorescence Quantum Yield (Φ) | Reference |

| Anthracene | Cyclohexane | 0.36 | omlc.org |

| Anthracene | Ethanol | 0.27 | omlc.org |

This table presents data for the parent compound anthracene to provide context, as specific data for this compound was not available in the search results.

Photodimerization and Photocycloaddition Reactivity in Various States

Anthracene and its derivatives are well-known for undergoing [4+4] photocycloaddition reactions, leading to the formation of dimers. mdpi.com This reactivity is observed in both solution and the solid state.

In solution, the photodimerization of anthracenes typically proceeds through the singlet excited state. rsc.org Upon excitation, an excited anthracene molecule collides with a ground-state molecule to form an excimer, which can then collapse to form the photodimer. csic.esrsc.org The regioselectivity of this reaction (i.e., the formation of head-to-head vs. head-to-tail isomers) can be influenced by the substitution pattern on the anthracene core. For instance, the photodimerization of 2-anthracenecarboxylic acid in solution predominantly yields the head-to-tail dimer. acs.org The hydroxyl groups in this compound are expected to influence the dimerization process through electronic and steric effects.

In the crystalline state, the outcome of a photochemical reaction is often governed by the arrangement of the molecules in the crystal lattice, a principle known as topochemical control. anu.edu.auuoa.gr According to Schmidt's criteria for [2+2] photocycloadditions, a reaction is likely to occur if the reactive double bonds of adjacent molecules are parallel and separated by a distance of less than 4.2 Å. bilkent.edu.trresearchgate.net While originally formulated for olefins, similar principles apply to the [4+4] photodimerization of anthracenes.

The crystal packing of this compound will determine whether its photodimerization in the solid state is feasible and what the stereochemistry of the resulting dimer will be. The specific arrangement of molecules, influenced by hydrogen bonding between the hydroxyl groups, can pre-organize the monomers for a specific reaction pathway. uoa.gr This can lead to highly selective or even quantitative formation of a single photodimer isomer. researchgate.net The study of solid-state reactions is significant as it can lead to products that are not easily obtained in solution. csic.es

Solution-Phase Photodimerization

Photosensitization Mechanisms and Reactive Oxygen Species (ROS) Generation

Many polycyclic aromatic hydrocarbons (PAHs), including anthracene derivatives, can act as photosensitizers. acs.org Upon absorption of light, they can transfer their excitation energy to other molecules. A particularly important process is the generation of reactive oxygen species (ROS).

The primary mechanism for ROS generation involves the triplet excited state of the photosensitizer (³P*). nih.gov Through a Type II process, the triplet sensitizer (B1316253) can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, to generate highly reactive singlet oxygen (¹O₂). nih.govrsc.org Alternatively, in a Type I process, the excited sensitizer can engage in electron transfer reactions, leading to the formation of superoxide (B77818) anion radicals (O₂⁻) and other ROS, such as hydroxyl radicals (•OH). nih.govacs.org

Studies on anthracene have shown that it can generate ¹O₂, O₂⁻, and •OH upon exposure to UV radiation. nih.gov The presence of hydroxyl groups on the anthracene ring in this compound can modulate its ability to act as a photosensitizer. These substituents can alter the energy of the triplet state and the efficiency of intersystem crossing, thereby affecting the quantum yield of ROS generation. zhongkefu.com.cn The generation of highly fluorescent dihydroxyanthracene-2,6-disulfonate from the photoreduction of anthraquinone-2,6-disulfonate highlights the photochemical reactivity of such systems. osti.gov

Photoinduced Electron and Energy Transfer Processes

Excited molecules of this compound can participate in both photoinduced electron transfer (PET) and photoinduced energy transfer (PeT) processes. okstate.edu These are fundamental processes in photochemistry where the excited molecule interacts with a suitable donor or acceptor molecule.

In PET, an electron is transferred from the excited molecule (acting as a donor) to an acceptor, or from a donor to the excited molecule (acting as an acceptor). This results in the formation of a radical ion pair. okstate.edu The feasibility of PET is governed by the redox potentials of the donor and acceptor and the excitation energy of the chromophore. scispace.com The electron-donating hydroxyl groups on this compound would influence its redox properties and thus its role in PET processes.

In PeT, the excitation energy is transferred from the excited molecule (the donor) to an acceptor molecule, resulting in the de-excitation of the donor and the excitation of the acceptor. okstate.edu This process is highly dependent on the overlap of the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as the distance between them. Anthracene derivatives are often used in studies of energy transfer, for example, in sensitizing triplet-triplet annihilation upconversion. researchgate.net

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry (CV) Studies of Redox Potentials

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of chemical species. jh.edu For anthracene (B1667546) derivatives, CV provides valuable information about their oxidation and reduction potentials, which correspond to the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively. nih.gov

While specific CV data for anthracene-2,6-diol is not extensively detailed in the provided search results, the electrochemical behavior of similar dihydroxyanthracene and other anthracene derivatives offers significant insights. For instance, studies on 9,10-anthracene derivatives reveal quasi-reversible oxidation processes. mdpi.com The substitution pattern on the anthracene core significantly influences the redox potentials. For example, 2,6-diphenyl anthracene has demonstrated high p-type mobilities, suggesting favorable HOMO energy levels for hole transport. mdpi.com The electrochemical reduction of anthraquinone (B42736), a related compound, to anthracene-9,10-diol (B1198905) shows a quasi-reversible feature at approximately -0.80 V. rsc.org This indicates that the diol form can be electrochemically oxidized back to the quinone.

The redox potentials are crucial for determining the suitability of this compound in applications like organic thin-film transistors (OTFTs) and redox flow batteries. mdpi.comrsc.org The HOMO and LUMO energy levels, estimated from the onset of oxidation and reduction potentials in CV, dictate the efficiency of charge injection and transport in such devices. nih.gov

Investigation of Electron Transfer Kinetics and Reversibility

The kinetics of electron transfer and the reversibility of the redox processes are critical parameters in evaluating the performance of an electroactive material. In cyclic voltammetry, the separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc) provide information about the electron transfer rate and the stability of the redox species.

For many anthracene derivatives, the redox processes are described as quasi-reversible. mdpi.com This implies that the rate of electron transfer is not infinitely fast and that the electrochemically generated species may have limited stability. For example, the electrochemical reduction of anthraquinone to anthracene-9,10-diol is characterized as a quasi-reversible process. rsc.org The stability of the resulting diol species can be influenced by the solvent and the presence of other chemical species.

The electron transfer kinetics can be further investigated by varying the scan rate in CV experiments. The dependence of the peak currents on the square root of the scan rate can confirm a diffusion-controlled process, which is typical for soluble electroactive species. The heterogeneous electron transfer rate constant, a key kinetic parameter, can be determined from such studies. researchgate.net

Square Wave Voltammetry (SWV) and Differential Pulse Voltammetry (DPV)

Square wave voltammetry (SWV) and differential pulse voltammetry (DPV) are advanced electrochemical techniques that offer higher sensitivity and better resolution than cyclic voltammetry, making them suitable for detailed studies of redox mechanisms. researchgate.netrsc.org

These techniques are particularly useful for resolving complex electrochemical responses and for studying systems with closely spaced redox events. For instance, DPV has been used to study the oxidation of ferrocenyl derivatives, providing clear, single-electron oxidation steps. rsc.org In the context of anthracene derivatives, SWV and DPV could be employed to precisely determine the redox potentials of this compound and to investigate the number of electrons involved in each redox step.

These methods are also valuable for studying the effects of chemical modifications on the electrochemical properties of the anthracene core. By comparing the SWV or DPV responses of different derivatives, researchers can gain a deeper understanding of structure-property relationships.

Electrochemical Impedance Spectroscopy (EIS) Applications

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the interfacial properties of electrode systems and the charge transfer processes occurring at the electrode-electrolyte interface. While direct applications of EIS to this compound are not detailed in the search results, its utility in characterizing materials for organic electronics is well-established.

Electrochemical Reactions Leading to Dimerization and Adduct Formation

The electrochemical oxidation or reduction of anthracene derivatives can sometimes lead to follow-up chemical reactions, such as dimerization or the formation of adducts with other molecules present in the electrolyte. These reactions can significantly affect the long-term stability and performance of electrochemical devices.

The anodic dimerization of anthracene in nonaqueous solvents has been studied, where the radical cation formed upon one-electron oxidation can react with a neutral anthracene molecule to form a dimer. tojqi.net This process can compete with the desired reversible redox reaction and can lead to the fouling of the electrode surface.

The formation of adducts can also occur, particularly in the presence of nucleophiles or other reactive species. For example, the electrochemical reduction of anthraquinone in the presence of carbon dioxide can lead to the formation of a carboxylated adduct. rsc.org Understanding and controlling these side reactions are crucial for the practical application of this compound in electrochemical systems. The photodimerization of anthracene derivatives is a well-known photochemical reaction, and similar reactivity might be triggered electrochemically under certain conditions. ccspublishing.org.cn

Applications in Advanced Functional Materials

Organic Electronic and Optoelectronic Devices

Anthracene-based semiconductors are attractive for electronic devices due to their molecular planarity, stability, and the ability to modify their frontier molecular orbitals through chemical synthesis. mdpi.comresearchgate.netnih.gov This allows for the development of materials with specific charge transport characteristics.

Derivatives of Anthracene-2,6-diol are utilized as the semiconducting layer in Organic Thin Film Transistors (OTFTs). Research has demonstrated that modifying the substituents at the 2,6-positions of the anthracene (B1667546) core can profoundly influence the device's electrical behavior. mdpi.comresearchgate.net

A systematic study on a series of 2,6-di-substituted anthracene derivatives revealed that the introduction of different fluorinated phenyl groups could predictably alter the charge transport characteristics. mdpi.comresearchgate.netnih.gov For instance, the functionalization led to a significant transition from p-type (hole-transporting) to n-type (electron-transporting) behavior in the OTFTs. mdpi.comresearchgate.netnih.gov This transition highlights the power of 2,6-functionalization as a straightforward method to engineer new n-type organic semiconductors, which are crucial for developing complementary logic circuits. mdpi.com

The performance of OTFTs fabricated with these 2,6-anthracene derivatives is summarized in the table below. The choice of substituent clearly impacts key parameters such as field-effect mobility (μ), threshold voltage (Vth), and the on/off current ratio.

| Compound | Charge Carrier Type | Mobility (μ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |

|---|---|---|---|---|

| 2,6-DPA | p-type | 1.0 x 10⁻³ | 10⁵ | -19 |

| o-FPh | p-type | 2.1 x 10⁻⁴ | 10⁴ | -22 |

| m-FPh | p-type | 2.0 x 10⁻³ | 10⁵ | -17 |

| p-FPh | p-type | 2.6 x 10⁻³ | 10⁵ | -23 |

| m-CF₃Ph | n-type | 2.1 x 10⁻⁴ | 10³ | 35 |

| p-CF₃Ph | n-type | 1.1 x 10⁻⁴ | 10³ | 37 |

Data sourced from a study on 2,6-anthracene derivatives in bottom-gate top-contact (BGTC) OTFTs. mdpi.com

Anthracene derivatives are renowned for their use as blue light-emitting materials in OLEDs due to their excellent photoluminescence and electrochemical properties. researchgate.netresearchgate.netnycu.edu.tw The development of stable and efficient deep-blue emitters remains a critical challenge for high-quality, full-color displays. rsc.org

Recent research has focused on designing molecules based on 2,6-disubstituted anthracenes to achieve superior performance. rsc.org Two new luminescent molecules, incorporating a 2,6-di-tert-butylanthracene (B1602227) core, were synthesized and studied. These materials were designed to act as highly efficient deep-blue fluorescent emitters. rsc.org

The non-doped OLED fabricated with one of these derivatives, mCz-TAn-CN, exhibited a stable deep-blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.14, 0.12) and achieved a maximum external quantum efficiency (ηext,max) of 7.03%. rsc.org This high efficiency is partly attributed to a triplet-triplet annihilation mechanism. rsc.org A doped device using a related compound, m2Cz-TAn-CN, produced an even purer blue light (CIE 0.14, 0.09) with an outstanding ηext,max of 7.28%. rsc.org These results underscore the potential of 2,6-anthracene derivatives for advanced display technologies. rsc.org

| Compound | Device Type | Max. External Quantum Efficiency (ηext,max) (%) | CIE Coordinates (x, y) |

|---|---|---|---|

| mCz-TAn-CN | Non-doped | 7.03 | (0.14, 0.12) |

| m2Cz-TAn-CN | Doped | 7.28 | (0.14, 0.09) |

Performance data for deep-blue OLEDs based on 2,6-di-tert-butylanthracene derivatives. rsc.org

A series of new organic dyes have been synthesized where a 2,6-difunctionalized anthracene unit serves as a key component of the π-bridge. mdpi.com This strategic placement has been shown to be more advantageous for charge transfer compared to the more commonly studied 9,10-difunctionalized anthracenes. mdpi.comresearchgate.net DSSCs fabricated using these 2,6-anthracene-based dyes as sensitizers demonstrated power conversion efficiencies ranging from 1.62% to 2.88% under standard AM 1.5 illumination. mdpi.com These efficiencies surpassed those of devices using a comparable 9,10-difunctionalized anthracene sensitizer (B1316253), indicating that the 2,6-substitution pattern provides a superior molecular framework for this application. mdpi.com

| Dye | Overall Efficiency (η, %) | Short-Circuit Current (Jsc, mA/cm²) | Open-Circuit Voltage (Voc, V) | Fill Factor (ff) |

|---|---|---|---|---|

| An-1 | 1.62 | 3.80 | 0.62 | 0.69 |

| An-2 | 2.88 | 6.28 | 0.66 | 0.69 |

| An-3 | 2.78 | 6.10 | 0.67 | 0.68 |

Photovoltaic performance of DSSCs using sensitizers with a 2,6-difunctionalized anthracene unit. mdpi.com

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters

Polymeric Materials and Cross-linking Agents

Beyond discrete molecular devices, derivatives of this compound are incorporated into polymer structures to create functional macromolecules with enhanced properties and stimuli-responsive behavior.

Dimethyl 2,6-anthracenedicarboxylate, a derivative of this compound, is a thermally stable monomer that can be integrated into polyesters using standard polymerization techniques. researchgate.net When used as a comonomer in the synthesis of copolymers such as poly(ethylene terephthalate-co-2,6-anthracenedicarboxylate), the rigid anthracene unit imparts significant changes to the material's properties. researchgate.netresearchgate.net

Specifically, the inclusion of the 2,6-anthracenedicarboxylate unit increases the glass transition temperature (Tg) and melting point of the resulting copolymers relative to their standard terephthalate (B1205515) or 2,6-naphthoate counterparts. researchgate.net This enhancement of thermal properties is due to the rigidity of the anthracene core. Furthermore, the synthesis of poly(anthracene-2,6-diyl) and copolymers containing alternating anthracene-2,6-diyl and p-phenylene units has been successfully achieved, opening avenues for new conjugated polymers. rsc.org

The anthracene moiety possesses a unique photoreactivity that can be harnessed for modifying material properties. researchgate.netresearchgate.net Upon irradiation with UV light (typically around 350-365 nm), anthracene units can undergo a [4+4] cycloaddition reaction, forming a dimer. researchgate.netrsc.orgnih.gov When these units are incorporated into polymer chains, this photodimerization leads to the formation of cross-links between the chains. researchgate.net

This photochemical cross-linking has been demonstrated in copolymers of poly(ethylene terephthalate) containing 2,6-anthracenedicarboxylate units. researchgate.netresearchgate.net Irradiation of these materials results in chain extension and cross-linking, which alters their mechanical and physical properties. researchgate.netresearchgate.net This process provides a powerful tool for modulating material characteristics on demand, using light as an external trigger. rsc.org The cross-linking can often be reversed thermally or by using a different wavelength of light, making it a useful mechanism for creating self-healing or recyclable materials. nih.gov

Diels-Alder Modification of Polymer Systems

The anthracene core is a reactive diene that can undergo a [4+2] cycloaddition reaction, known as the Diels-Alder reaction, with an electron-deficient alkene (a dienophile), such as a maleimide. researchgate.net This reaction is often thermally reversible, proceeding at lower to moderate temperatures and reversing at higher temperatures. researchgate.net This reversibility is a key feature for creating self-healing or re-workable polymer networks. mdpi.combournemouth.ac.uk